3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone
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Overview
Description
3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzophenone core and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the benzophenone core or trifluoromethyl group.
4’-Trifluoromethylbenzophenone: Lacks the 1,3-dioxolane ring but retains the trifluoromethyl-substituted benzophenone structure.
Benzophenone: The parent compound without any substituents.
Uniqueness
3-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone is unique due to the combination of the 1,3-dioxolane ring and the trifluoromethyl-substituted benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNYISBTHYRRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645076 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-34-7 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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